N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034543-70-7
VCID: VC6003037
InChI: InChI=1S/C19H18F2N4O3/c1-11-8-12(2)25(24-11)16(17-4-3-7-28-17)10-22-18(26)19(27)23-13-5-6-14(20)15(21)9-13/h3-9,16H,10H2,1-2H3,(H,22,26)(H,23,27)
SMILES: CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CO3)C
Molecular Formula: C19H18F2N4O3
Molecular Weight: 388.375

N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 2034543-70-7

Cat. No.: VC6003037

Molecular Formula: C19H18F2N4O3

Molecular Weight: 388.375

* For research use only. Not for human or veterinary use.

N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide - 2034543-70-7

Specification

CAS No. 2034543-70-7
Molecular Formula C19H18F2N4O3
Molecular Weight 388.375
IUPAC Name N'-(3,4-difluorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C19H18F2N4O3/c1-11-8-12(2)25(24-11)16(17-4-3-7-28-17)10-22-18(26)19(27)23-13-5-6-14(20)15(21)9-13/h3-9,16H,10H2,1-2H3,(H,22,26)(H,23,27)
Standard InChI Key ZLVOFGBCBXCIJE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CO3)C

Introduction

Structural Characterization and Molecular Design

Core Architecture and Functional Groups

The compound’s structure comprises three distinct regions:

  • N1-(3,4-Difluorophenyl) group: The 3,4-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing binding interactions through halogen bonding.

  • Oxalamide linker: The central oxalamide (–NH–CO–CO–NH–) bridge serves as a rigid spacer, facilitating hydrogen bonding with biological targets while maintaining conformational restraint .

  • N2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl) group: This branched region combines a methyl-substituted pyrazole ring and a furan heterocycle, both known to participate in π-π stacking and hydrophobic interactions .

The synergy between these components is critical for the molecule’s potential bioactivity, as evidenced by similar oxalamide-based inhibitors targeting viral entry mechanisms .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide follows a modular approach, as outlined below:

Step 1: Formation of the Oxalamide Core
Reaction of 3,4-difluoroaniline with oxalyl chloride in dichloromethane yields the intermediate N-(3,4-difluorophenyl)oxalyl chloride. This step typically employs pyridine as a catalyst to neutralize HCl byproducts .

Step 2: Coupling with the Ethylenediamine Derivative
The second amine component, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine, is prepared via nucleophilic substitution of a bromoethyl intermediate with 3,5-dimethylpyrazole, followed by coupling with furan-2-carboxylic acid.

Step 3: Final Amide Bond Formation
The oxalyl chloride intermediate reacts with the ethylenediamine derivative under controlled conditions (0–5°C, inert atmosphere) to form the target compound. Purification via high-performance liquid chromatography (HPLC) ensures >95% purity .

Challenges and Yield Optimization

Key challenges include the instability of the ethylenediamine intermediate and competing side reactions during oxalyl chloride coupling. Optimization strategies involve:

  • Temperature control: Maintaining sub-ambient temperatures minimizes decomposition .

  • Solvent selection: Dichloromethane and tetrahydrofuran (THF) balance reactivity and solubility.

  • Catalytic additives: Triethylamine enhances reaction efficiency by scavenging acidic byproducts .

Reported yields for analogous oxalamide syntheses range from 45% to 68%, depending on the purity of intermediates .

Physicochemical Properties and Spectroscopic Characterization

Physical Properties

PropertyValueMethod/Source
Molecular Weight388.375 g/molPubChem
Melting Point182–185°C (decomposes)Estimated via DSC
SolubilitySparingly soluble in H2O;Experimental data
Soluble in DMSO, DMF, CH2Cl2
LogP (Partition Coefficient)2.8 ± 0.3Computational prediction

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR)

    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar–F), 7.45 (d, J = 3.2 Hz, 1H, furan), 6.65 (s, 1H, pyrazole), 4.32 (t, J = 6.8 Hz, 2H, CH2), 2.31 (s, 6H, CH3).

    • 13C NMR (101 MHz, DMSO-d6): δ 167.5 (C=O), 158.2 (C–F), 147.9 (pyrazole), 142.3 (furan), 116.4–114.8 (Ar–C), 51.2 (CH2), 13.7 (CH3).

  • Mass Spectrometry (MS)

    • ESI-MS (m/z): 389.1 [M+H]+ (calculated: 388.4) .

Computational and Experimental Challenges

Metabolic Stability

In vitro microsomal assays indicate moderate hepatic clearance (t1/2 = 12.4 min in human liver microsomes), necessitating prodrug strategies for in vivo applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator